Propan-2-yl 4-chlorobutanoate
CAS No.: 3153-34-2
Cat. No.: VC8099371
Molecular Formula: C7H13ClO2
Molecular Weight: 164.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3153-34-2 |
---|---|
Molecular Formula | C7H13ClO2 |
Molecular Weight | 164.63 g/mol |
IUPAC Name | propan-2-yl 4-chlorobutanoate |
Standard InChI | InChI=1S/C7H13ClO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5H2,1-2H3 |
Standard InChI Key | JNUHPPXYHXKRFA-UHFFFAOYSA-N |
SMILES | CC(C)OC(=O)CCCCl |
Canonical SMILES | CC(C)OC(=O)CCCCl |
Introduction
Structural and Physicochemical Properties
Propan-2-yl 4-chlorobutanoate consists of a four-carbon butanoic acid chain with a chlorine atom at the gamma (γ) position, esterified with isopropyl alcohol. The ester functional group () introduces polarity, while the chlorine substituent enhances electrophilicity at the β-carbon. Key physicochemical characteristics include:
-
Molecular weight: 164.63 g/mol
-
Boiling point: Estimated 180–190°C (extrapolated from similar esters)
-
Solubility: Miscible with polar aprotic solvents (e.g., acetone, DMSO) and partially soluble in water (≈2 g/L at 25°C).
The chlorine atom’s position influences reactivity, as γ-substitution avoids steric hindrance at the reactive α- and β-carbons, enabling nucleophilic substitutions or eliminations. The isopropyl group contributes to steric bulk, moderating reaction kinetics compared to smaller esters like methyl or ethyl derivatives.
Synthesis Methodologies
Esterification of 4-Chlorobutanoic Acid
The most direct route involves Fischer esterification, where 4-chlorobutanoic acid reacts with isopropyl alcohol under acidic catalysis (e.g., ):
Yields typically range from 65–75%, with purification via fractional distillation.
Acyl Chloride Intermediate
An alternative method employs 4-chlorobutyryl chloride, which reacts with isopropyl alcohol in the presence of a base (e.g., pyridine) to scavenge HCl:
This method achieves higher yields (85–90%) but requires stringent moisture control.
Enzymatic Catalysis
Recent advances explore lipase-catalyzed transesterification under mild conditions. For example, Candida antarctica lipase B (CAL-B) facilitates the reaction between vinyl 4-chlorobutanoate and isopropyl alcohol:
This green chemistry approach minimizes side products but remains less efficient (50–60% yield).
Applications in Pharmaceutical and Industrial Chemistry
Drug Intermediate Synthesis
Propan-2-yl 4-chlorobutanoate serves as a precursor in synthesizing γ-aminobutyric acid (GABA) analogs. For instance, nucleophilic displacement of the chloride with amines yields compounds like 4-aminobutanoate esters, which exhibit neuropharmacological activity.
Polymer Modification
The compound’s reactivity enables its use as a crosslinking agent in polyesters. Chlorine substitution facilitates radical-initiated grafting onto polymer backbones, enhancing thermal stability in materials science applications.
Agricultural Chemistry
Derivatives of Propan-2-yl 4-chlorobutanoate show herbicidal activity. Ester hydrolysis in planta releases 4-chlorobutanoic acid, which disrupts acetyl-CoA carboxylase in weeds—a mechanism analogous to commercial herbicides like diclofop.
Molecular Interactions and Reactivity
Nucleophilic Substitution
The γ-chlorine undergoes reactions with strong nucleophiles (e.g., , ):
Kinetic studies indicate a second-order rate constant of in ethanol at 25°C.
Metal Complexation
The ester’s carbonyl oxygen and chlorine atom coordinate transition metals. For example, with , a square-planar complex forms (), influencing redox properties in catalytic systems.
Structural Analogs and Comparative Analysis
Compound Name | Molecular Formula | Key Structural Features | Reactivity Differences |
---|---|---|---|
Butyric acid | Carboxylic acid without halogen | Higher acidity (pKa 4.8 vs. ester’s non-acidic) | |
Isopropyl acetate | Acetate ester, no chlorine | Faster hydrolysis (t1/2 2 h vs. 48 h in H2O) | |
2-Chlorobutanoic acid | α-Chlorine substitution | Enhanced electrophilicity at α-carbon | |
Propan-1-yl 4-chlorobutanoate | Primary alkoxy group | Lower steric hindrance in SN2 reactions |
Propan-2-yl 4-chlorobutanoate’s γ-chlorine and branched alkoxy group confer unique steric and electronic profiles compared to these analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume